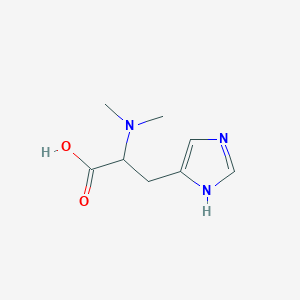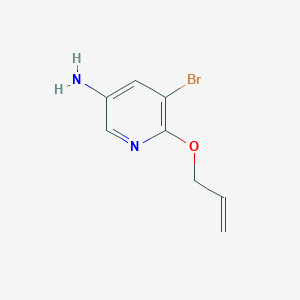
3-Amino-6-(allyloxy)-5-bromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-(allyloxy)-5-bromopyridine is an organic compound with the molecular formula C8H9BrN2O. This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of amino, allyloxy, and bromine substituents on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(allyloxy)-5-bromopyridine typically involves multiple steps. One common method starts with the bromination of 3-amino-6-hydroxypyridine, followed by the allylation of the hydroxyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and allyl bromide for the allylation step. The reactions are usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-(allyloxy)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and sodium methoxide (NaOMe) for methoxy substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-amino-6-(allyloxy)-5-azidopyridine, while a Suzuki coupling reaction could produce a biaryl derivative .
Aplicaciones Científicas De Investigación
3-Amino-6-(allyloxy)-5-bromopyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-6-(allyloxy)-5-bromopyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The amino and allyloxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-6-chloropyridazine: Similar in structure but with a chlorine atom instead of bromine.
3-Amino-6-phenylpyridazine: Contains a phenyl group instead of an allyloxy group.
3-Amino-6-methyl-4-phenylpyridine-2(1H)-one: A derivative with a methyl and phenyl group.
Uniqueness
3-Amino-6-(allyloxy)-5-bromopyridine is unique due to the presence of the allyloxy group, which can participate in various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. Its bromine substituent also allows for further functionalization through substitution reactions .
Propiedades
Fórmula molecular |
C8H9BrN2O |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
5-bromo-6-prop-2-enoxypyridin-3-amine |
InChI |
InChI=1S/C8H9BrN2O/c1-2-3-12-8-7(9)4-6(10)5-11-8/h2,4-5H,1,3,10H2 |
Clave InChI |
LMBASXCNJRDEAP-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=C(C=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13699464.png)
![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B13699468.png)


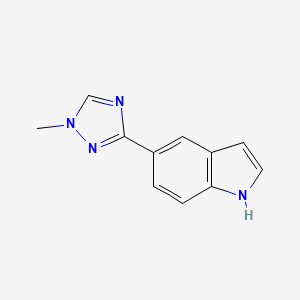
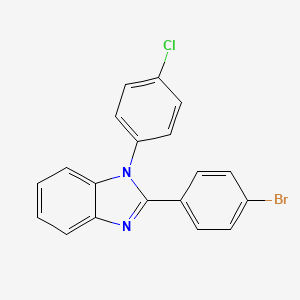

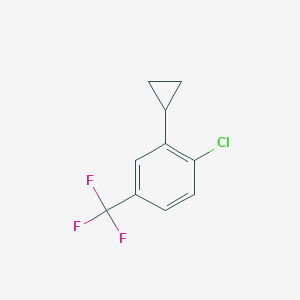
![2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13699520.png)
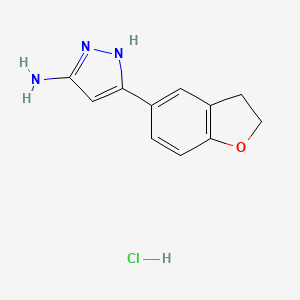

![2-Amino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B13699554.png)

